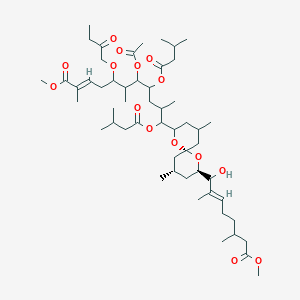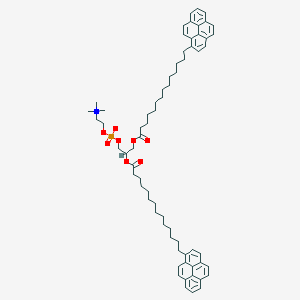
(4-Iodobutyl)(triphenyl)phosphanium iodide
Vue d'ensemble
Description
“(4-Iodobutyl)(triphenyl)phosphanium iodide” is a research tool that can be used as an antibody . It is one of the most selective inhibitors of voltage-gated potassium channels, which are implicated in diseases such as epilepsy, cardiac arrhythmia, and hypertension . It is also a mitochondrial thiol-specific cationic alkylation reagent .
Molecular Structure Analysis
The molecular formula of “(4-Iodobutyl)(triphenyl)phosphanium iodide” is C22H23I2P . Its molecular weight is 572.2 g/mol .Physical And Chemical Properties Analysis
“(4-Iodobutyl)(triphenyl)phosphanium iodide” is a solid compound . It is soluble in ethanol to 50 mM and in DMSO to 100 mM .Applications De Recherche Scientifique
Crystallographic Studies
The crystal structure of related phosphonium salts, like bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV), has been examined. These studies contribute to a deeper understanding of the bonding and geometrical arrangement in complex salts, which is crucial for developing new materials and understanding their properties (Närhi, Oilunkaniemi, & Laitinen, 2014).
Catalysis in Organic Synthesis
Copper iodide/triphenyl phosphine catalyzed reactions have been developed for the cyanation of aryl halide using formamide. This showcases the utility of phosphine-related compounds in facilitating efficient, cyanide-free organic transformations (Khemnar & Bhanage, 2014).
Studying Reaction Mechanisms
Research into the size and structure of radicals present in phosphorus esters, including triphenyl phosphite, provides insight into the mechanisms of isomerization and decomposition reactions. This is significant in understanding and designing better industrial chemical processes (Arbuzov & Nesterov, 1954).
Photochemical Applications
The use of triphenylmethane leucohydroxide salts in photoinduced alkaline pH-jump studies demonstrates the application of phosphonium salts in photochemistry. This has implications for studying rapid chemical reactions and developing new photochemical processes (Abbruzzetti et al., 2001).
Propriétés
IUPAC Name |
4-iodobutyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMWKLGLADJFM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23I2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587901 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodobutyl)(triphenyl)phosphanium iodide | |
CAS RN |
159085-21-9 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)







